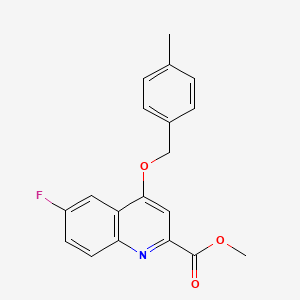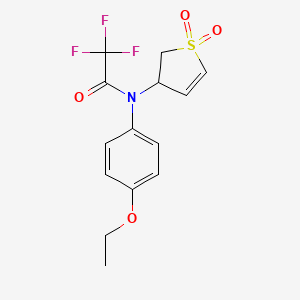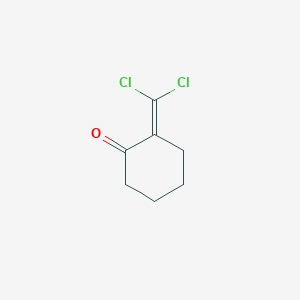
Methyl 6-fluoro-4-((4-methylbenzyl)oxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-4-((4-methylbenzyl)oxy)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H16FNO3 and its molecular weight is 325.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Research in the field of organic chemistry has explored the synthesis and transformations of quinoline derivatives, highlighting their potential as fluorophores used in biochemistry and medicine for studying various biological systems. The search for new compounds with enhanced sensitivity and selectivity is ongoing, with quinoline derivatives also being explored for their antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
Electrochemical Studies
Electrochemical studies have been conducted on quinoline derivatives to understand their reduction mechanisms, which are influenced by resonance isomerism, intramolecular hydrogen bonding, and aromaticity. These studies have also led to the development of electroanalytical methods for quantitative analysis, demonstrating the compound's significance in the field of analytical chemistry (Srinivasu et al., 1999).
Pharmaceutical Applications
Research into quinoline-2-carboxylate derivatives through rhodium-catalyzed oxidative annulation processes has shown potential pharmaceutical applications. These methodologies have tolerated various functional groups, indicating the versatility and potential for drug development (Wang et al., 2018).
Antimycobacterial Activity
Studies have also focused on the antimycobacterial properties of quinoline derivatives, particularly against Mycobacterium tuberculosis. The exploration of novel quinoline compounds has aimed at developing new therapeutic options for treating tuberculosis, showcasing the compound's role in addressing global health challenges (Dinakaran et al., 2008).
Fluorescent Derivatives for Bioimaging
The synthesis of fluorescent quinoline derivatives has been investigated for bioimaging applications. These compounds can be tagged to biological molecules, providing tools for the study of cellular processes and the development of diagnostic methods (Gracheva et al., 1982).
Propiedades
IUPAC Name |
methyl 6-fluoro-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-5-13(6-4-12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBTSKFUZKEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)


![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)


![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)
![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)



![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![3-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2874454.png)
